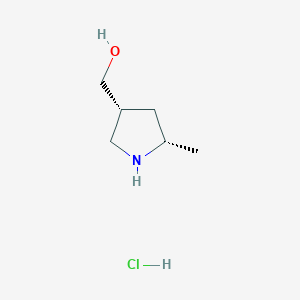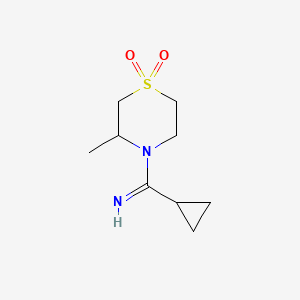
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide is a heterocyclic compound that features a thiomorpholine ring with a cyclopropyl group and an imino group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane and a thiourea derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine or imine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or catalysts.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
作用机制
The mechanism of action of 4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with target proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. The thiomorpholine ring can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor function.
相似化合物的比较
Similar Compounds
Thiomorpholine Derivatives: Compounds with similar thiomorpholine rings but different substituents.
Cyclopropyl-containing Compounds: Compounds with cyclopropyl groups attached to different scaffolds.
Imino-containing Compounds: Compounds with imino groups attached to various heterocyclic rings.
Uniqueness
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide is unique due to the combination of its structural features, which confer specific chemical and biological properties
属性
分子式 |
C9H16N2O2S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC 名称 |
cyclopropyl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine |
InChI |
InChI=1S/C9H16N2O2S/c1-7-6-14(12,13)5-4-11(7)9(10)8-2-3-8/h7-8,10H,2-6H2,1H3 |
InChI 键 |
MIEYHKCJSUCHJB-UHFFFAOYSA-N |
规范 SMILES |
CC1CS(=O)(=O)CCN1C(=N)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)

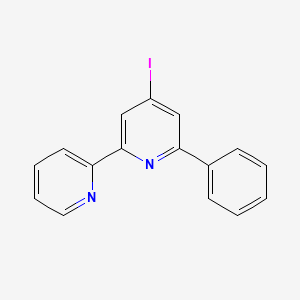
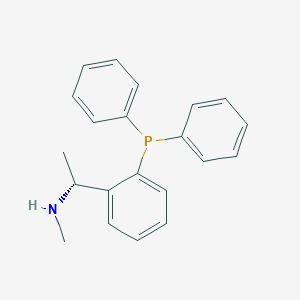
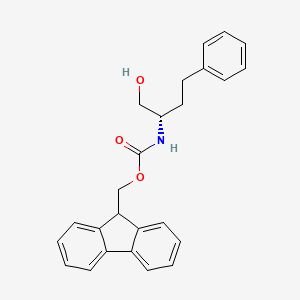

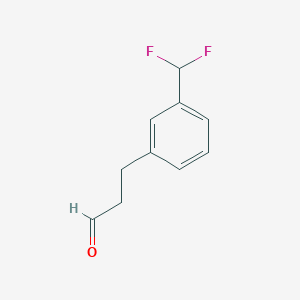
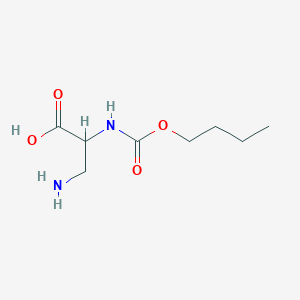
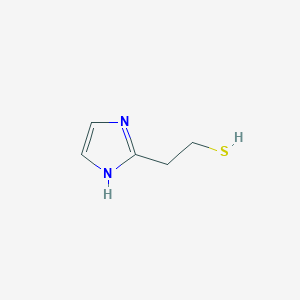
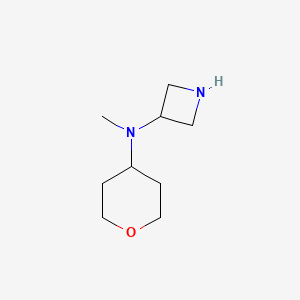

![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)
